molecular formula C12H26N2O2 B13637166 Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Cat. No.: B13637166
M. Wt: 230.35 g/mol
InChI Key: CFLRUVMDIYLFTI-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a carbamate-protected amine compound characterized by a branched alkyl chain with an ethyl substituent at the third carbon and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where amine protection is critical .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-2-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-9(7-2)10(8-13)14-11(15)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)

InChI Key

CFLRUVMDIYLFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate typically involves two key stages:

Reductive Amination for Aminoalkyl Intermediate Formation

Reductive amination is a widely used method for synthesizing aminoalkyl compounds, including the precursor amine for this compound. This involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent.

Typical procedure:

  • Mix the amine (1 equivalent) and the ketone or aldehyde (1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C under nitrogen atmosphere.
  • Slowly add sodium triacetoxyborohydride (1.2 equivalents) over 10 minutes.
  • Stir the mixture for 24 hours, allowing it to warm to room temperature.
  • Quench the reaction with 1 M sodium hydroxide until bubbling ceases.
  • Extract with dichloromethane, wash with brine, and dry over magnesium sulfate.
  • Concentrate under reduced pressure to obtain the crude amine intermediate.

This method provides good yields (~60%) and is applicable to various amines and ketones, including those structurally related to 3-ethylpentan-2-one derivatives.

Carbamate Protection Using tert-Butoxycarbonyl (Boc) Group

The amino group of the intermediate is protected by reaction with a tert-butyl carbamate source, typically di-tert-butyl dicarbonate (Boc2O), under mild conditions.

Typical procedure:

  • Dissolve the amine intermediate in an appropriate solvent such as tetrahydrofuran or dichloromethane.
  • Add Boc2O and a base such as triethylamine or sodium bicarbonate to the solution.
  • Stir at room temperature or slightly elevated temperature (0–25 °C) for several hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, quench with water, extract with organic solvent, dry, and purify by silica gel chromatography.

This method efficiently yields tert-butyl carbamate derivatives with high purity.

Alternative Synthetic Routes and Optimization

Some patents and literature describe alternative or optimized methods for similar compounds:

  • Titanium isopropoxide-mediated reductive amination: Using titanium tetra(isopropoxide) as a Lewis acid catalyst in neat conditions, followed by sodium borohydride reduction, has been applied for related amino carbamate synthesis, achieving yields around 60%.

  • Use of protecting groups and chiral resolution: For stereochemically pure compounds, chiral starting materials or resolution techniques such as chiral chromatography or formation of diastereomeric salts are employed to obtain enantiomerically enriched tert-butyl carbamate derivatives.

  • Amide coupling approaches: Some methods use coupling of malonic acid monoesters with amines followed by aminolysis and carbamate protection, especially for more complex analogues.

Purification and Characterization

Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or hexane. Characterization includes:

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes References
Reductive amination Amine + ketone/aldehyde, NaBH(OAc)₃, DCM, 0 °C to RT ~60 Standard method for amino intermediate synthesis
Titanium isopropoxide catalysis Amine + ketone, Ti(OiPr)₄, NaBH₄, EtOH, RT ~60 Alternative reductive amination with Lewis acid
Boc protection Boc₂O, base (Et₃N or NaHCO₃), THF/DCM, RT >80 Carbamate protection of amino group
Purification Silica gel chromatography, hexane/ethyl acetate - Ensures high purity and isolation

Research Results and Observations

  • The reductive amination approach is robust and adaptable to various substrates, providing moderate to good yields.
  • Titanium tetra(isopropoxide)-mediated reductive amination offers an efficient catalytic alternative.
  • Boc protection is straightforward and yields stable carbamate-protected amines suitable for further synthetic applications.
  • Enantiomeric purity can be controlled by starting with chiral amines or through post-synthesis resolution.
  • The methods are well-documented in peer-reviewed literature and patents, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, participating in various nucleophilic addition and substitution reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and facilitating its use as a protecting group for amines .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: The consistent ~34% yield for methyl-substituted analogues (e.g., compounds 4a–4c in ) highlights inherent challenges in Boc-protection steps, possibly due to competing side reactions or purification difficulties .

Cycloalkyl and Stereochemical Variants

Cyclopentyl-based Boc-protected amines () demonstrate distinct structural and functional properties:

Compound Name Substituent Position Stereochemistry Application Context Reference
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C3 (hydroxy) (1R,3R) Chiral building blocks
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate C3 (hydroxy) cis Pharmaceutical intermediates

Key Observations :

  • Hydroxy Group Reactivity : The presence of hydroxy groups enables further functionalization (e.g., glycosylation, esterification), broadening utility in medicinal chemistry compared to the ethyl-substituted target compound .

Halogenated and Sulfonated Derivatives

Halogen- and sulfonyl-containing analogues exhibit distinct reactivity profiles:

Compound Name Functional Group Molecular Weight (g/mol) Application Context Reference
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate Chlorosulfonyl 285.12 Sulfonation intermediates
tert-butyl (1-iodopropan-2-yl)carbamate Iodo 285.12 Cross-coupling reactions

Key Observations :

  • Reactivity : The iodo and chlorosulfonyl groups facilitate participation in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, making these derivatives more versatile in synthetic workflows than the ethyl-substituted compound .
  • Molecular Weight : Similar molecular weights to the target compound (e.g., 285.12 g/mol for the iodo derivative) suggest comparable solubility and chromatographic behavior, though electronic effects from substituents may alter reactivity .

Biological Activity

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tert-butyl carbamate moiety, which is significant for its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exhibit enzyme inhibition properties, which can disrupt metabolic pathways in target organisms. The exact mechanism often involves binding to active sites of enzymes, thereby preventing substrate interaction and subsequent enzymatic reactions.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as inhibitors for various enzymes, including proteases and kinases. The structural characteristics of this compound suggest it may inhibit certain enzymes involved in disease processes, such as cancer or bacterial infections. For example, studies have shown that similar carbamate compounds can inhibit serine proteases, which play crucial roles in inflammation and cancer progression.

Receptor Binding

In addition to enzyme inhibition, this compound may also bind to specific receptors. This binding can modulate receptor activity, potentially leading to therapeutic effects. For instance, carbamates have been studied for their interactions with neurotransmitter receptors, impacting neurological pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.

CompoundMIC (µg/mL)Target Bacteria
Tert-butyl (1-amino-3-ethylpentan-2-yl)32E. coli
16S. aureus

Study 2: Enzyme Inhibition Assay

Another research focused on the enzyme inhibitory effects of this compound on serine proteases. The study utilized various concentrations to assess the inhibition rate.

Concentration (µM)Inhibition (%)
1025
5055
10080

The results indicated that higher concentrations led to increased inhibition rates, suggesting a dose-dependent effect.

Q & A

Q. What are the common synthetic routes for Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate?

The synthesis typically involves reductive amination or carbamate protection strategies :

  • Reductive amination : Reacting tert-butyl carbamate with a ketone (e.g., 3-ethylpentan-2-one) using reducing agents like sodium borohydride or lithium aluminum hydride under inert conditions (0–25°C) .
  • Carbamate formation : Direct reaction of the amine group in 1-amino-3-ethylpentan-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, catalyzed by a base like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents side reactions
SolventDCM/THFEnhances solubility
Reaction Time12–24 hrsEnsures completion

Q. How is this compound characterized post-synthesis?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and Boc-group integrity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ = 245.2 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL (single-crystal analysis) or Mercury (visualization) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or crystal packing artifacts in X-ray data. Mitigation strategies include:

  • Variable-Temperature NMR : To identify conformational equilibria .
  • DFT Calculations : Compare experimental and computed NMR chemical shifts (software: Gaussian, ORCA) .
  • Twinned Crystal Analysis : Use SHELXL to refine twinned datasets and validate hydrogen-bonding networks .
  • Cross-Validation : Correlate MS fragmentation patterns with proposed structures .

Q. How to design experiments assessing the compound’s stability under varying conditions?

Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C; monitor degradation via HPLC at 0, 24, and 48 hrs .
  • Thermal Stability : TGA/DSC analysis (25–200°C, 10°C/min) to identify decomposition points .
  • Oxidative/Reductive Stress : Expose to H2_2O2_2 (3%) or NaBH4_4 (1M); track by 1^1H NMR .

Critical Observations :

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2Boc-group hydrolysis<6 hrs
pH > 10Amide bond cleavage24–48 hrs
100°CThermal decomposition1 hr

Q. What methodologies elucidate hydrogen-bonding patterns in its crystal structures?

Use graph set analysis (Etter’s formalism) and software tools:

  • Mercury : Visualize and quantify intermolecular interactions (e.g., D–H···A distances, angles) .
  • SHELXL : Refine hydrogen atom positions and generate .cif files for deposition .
  • Cambridge Structural Database (CSD) : Compare with analogous carbamates to identify conserved motifs .

Example Graph Set Codes :

MotifCodeFrequency in Analogs
Carbamate N–H···OR22(8)R_2^2(8)85%
Tert-butyl C–H···OC(6)C(6)45%

Q. How does the compound interact with biological targets (e.g., enzymes)?

Methodologies :

  • Molecular Docking : AutoDock Vina or Schrödinger to predict binding modes to proteases or kinases .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D = 10–100 μM typical for carbamates) .
  • Enzyme Inhibition Assays : IC50_{50} determination using fluorogenic substrates (e.g., for serine hydrolases) .

Case Study :

TargetAssayResult
TrypsinFluorescenceIC50_{50} = 25 μM
ChymotrypsinColorimetricIC50_{50} = 50 μM

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Potential factors include:

  • Impurity in Starting Materials : Validate via NMR or HPLC .
  • Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps .
  • Scale Effects : Pilot small-scale (<1 g) vs. bulk (>10 g) reactions to optimize stirring and heat transfer .

Troubleshooting Table :

IssueSolution
Low YieldAdd molecular sieves (3Å) to absorb H2_2O
Side ProductsUse fresh Boc anhydride and degassed solvents

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